REACTION_CXSMILES
|
CO.[CH3:3][C:4]([C:7]1[CH:8]=[CH:9][C:10]([S:13]([NH:16][C:17]2[C:18]([O:33][C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][C:39]=3[O:40][CH3:41])=[C:19]([O:29][CH2:30][CH2:31][OH:32])[N:20]=[C:21]([C:23]3[N:24]=[CH:25][CH:26]=[CH:27][N:28]=3)[N:22]=2)(=[O:15])=[O:14])=[CH:11][CH:12]=1)([CH3:6])[CH3:5].[K]>ClCCl>[CH3:6][C:4]([C:7]1[CH:12]=[CH:11][C:10]([S:13]([NH:16][C:17]2[C:18]([O:33][C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][C:39]=3[O:40][CH3:41])=[C:19]([O:29][CH2:30][CH2:31][OH:32])[N:20]=[C:21]([C:23]3[N:28]=[CH:27][CH:26]=[CH:25][N:24]=3)[N:22]=2)(=[O:14])=[O:15])=[CH:9][CH:8]=1)([CH3:3])[CH3:5] |f:1.2,^1:41|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
bosentan potassium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)NC=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC.[K]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as obtained in Step 2
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 50° C. to 55° C
|
Type
|
CUSTOM
|
Details
|
was recovered at atmospheric pressure at 40° C. to 55° C
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (800 mL) was added to the residue at 50° C. to 55° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 20° C. to 25° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with a mixture of methanol (20 mL) and ethyl acetate (80 mL)
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum at 55° C. to 60° C. until the loss
|
Type
|
CUSTOM
|
Details
|
on drying
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)NC=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO.[CH3:3][C:4]([C:7]1[CH:8]=[CH:9][C:10]([S:13]([NH:16][C:17]2[C:18]([O:33][C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][C:39]=3[O:40][CH3:41])=[C:19]([O:29][CH2:30][CH2:31][OH:32])[N:20]=[C:21]([C:23]3[N:24]=[CH:25][CH:26]=[CH:27][N:28]=3)[N:22]=2)(=[O:15])=[O:14])=[CH:11][CH:12]=1)([CH3:6])[CH3:5].[K]>ClCCl>[CH3:6][C:4]([C:7]1[CH:12]=[CH:11][C:10]([S:13]([NH:16][C:17]2[C:18]([O:33][C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][C:39]=3[O:40][CH3:41])=[C:19]([O:29][CH2:30][CH2:31][OH:32])[N:20]=[C:21]([C:23]3[N:28]=[CH:27][CH:26]=[CH:25][N:24]=3)[N:22]=2)(=[O:14])=[O:15])=[CH:9][CH:8]=1)([CH3:3])[CH3:5] |f:1.2,^1:41|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
bosentan potassium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)NC=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC.[K]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as obtained in Step 2
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 50° C. to 55° C
|
Type
|
CUSTOM
|
Details
|
was recovered at atmospheric pressure at 40° C. to 55° C
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (800 mL) was added to the residue at 50° C. to 55° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 20° C. to 25° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with a mixture of methanol (20 mL) and ethyl acetate (80 mL)
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum at 55° C. to 60° C. until the loss
|
Type
|
CUSTOM
|
Details
|
on drying
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)NC=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |